molecular formula C7H5F4N3 B1481501 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2098036-46-3

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1481501
CAS No.: 2098036-46-3
M. Wt: 207.13 g/mol
InChI Key: BUKKBTMZNWWRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile (FETPC) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is insoluble in water and has a melting point of 155-156°C. FETPC has recently gained attention due to its potential as a novel synthetic intermediate for various pharmaceuticals, agrochemicals, and other organic compounds. In addition, FETPC has been studied for its potential use in biochemical and physiological research.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of pyrazole derivatives provides insights into their molecular configurations and potential for interactions with other compounds. For instance, a study detailed the crystal structure of a closely related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, using X-ray crystallography. This analysis aids in understanding the molecular geometry and reactivity of these compounds (Liu et al., 2013).

Synthetic Applications

Pyrazole derivatives are key intermediates in the synthesis of complex molecules with potential applications in various fields, including agriculture and medicine. For example, novel Schiff bases using pyrazole derivatives have shown antimicrobial activity, highlighting their relevance in developing new therapeutic agents (Puthran et al., 2019). Additionally, the facile synthesis of pyrazole-4-carbonitrile derivatives has been explored, offering new pathways for synthesizing substituted pyrazoles and pyrimidines (Ali et al., 2016).

Interaction Studies

The interaction of pyrazole derivatives with other molecules, such as fullerene, has been studied to enhance their spectral properties. This research provides valuable information on the potential applications of these compounds in materials science and drug design, showcasing their ability to form complexes with significant changes in electronic and spectral properties (2022).

Multicomponent Reactions

Multicomponent reactions involving pyrazole derivatives demonstrate the versatility of these compounds in synthesizing biologically active molecules. A study on the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile derivatives highlights their utility in creating compounds with potential biological activity (Ryzhkova et al., 2021).

Properties

IUPAC Name

2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N3/c8-1-2-14-5(4-12)3-6(13-14)7(9,10)11/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKKBTMZNWWRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCF)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Reactant of Route 2
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Reactant of Route 3
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Reactant of Route 5
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.